Cas no 688047-08-7 (4,5-Dichloro-2-methoxy-pyridine)

4,5-Dichloro-2-methoxy-pyridine is a halogenated pyridine derivative with a methoxy substituent at the 2-position, offering unique reactivity for synthetic applications. Its dichloro substitution pattern enhances electrophilic character, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The methoxy group provides additional functionalization opportunities, enabling selective modifications. This compound is particularly valuable in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to its electron-deficient pyridine core. It exhibits stability under standard handling conditions, ensuring reliable performance in multistep syntheses. Suitable for use in heterocyclic chemistry, it serves as a key building block for bioactive molecules, including ligands and active pharmaceutical ingredients (APIs).
4,5-Dichloro-2-methoxy-pyridine structure
688047-08-7 structure
Product Name:4,5-Dichloro-2-methoxy-pyridine
CAS No:688047-08-7
MF:C6H5Cl2NO
MW:178.015999555588
CID:2130151
PubChem ID:23082582
Update Time:2025-07-20

4,5-Dichloro-2-methoxy-pyridine Chemical and Physical Properties

Names and Identifiers

    • 4,5-dichloro-2-methoxypyridine
    • 4,5-Dichloro-2-methoxy-pyridine
    • MHKHADZFQUGJOM-UHFFFAOYSA-N
    • BS-32698
    • NCB04708
    • DA-18138
    • SB53752
    • EN300-7392173
    • Pyridine, 4,5-dichloro-2-methoxy-
    • 688047-08-7
    • SCHEMBL676690
    • Inchi: 1S/C6H5Cl2NO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3
    • InChI Key: MHKHADZFQUGJOM-UHFFFAOYSA-N
    • SMILES: ClC1C(=CN=C(C=1)OC)Cl

Computed Properties

  • Exact Mass: 176.9748192g/mol
  • Monoisotopic Mass: 176.9748192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 22.1Ų

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Additional information on 4,5-Dichloro-2-methoxy-pyridine

Introduction to 4,5-Dichloro-2-methoxy-pyridine (CAS No. 688047-08-7)

4,5-Dichloro-2-methoxy-pyridine, a compound with the CAS number 688047-08-7, is a versatile and important molecule in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with two chlorine atoms and a methoxy group. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The chemical structure of 4,5-Dichloro-2-methoxy-pyridine is particularly noteworthy due to its potential for forming stable and reactive intermediates. The presence of the methoxy group on the pyridine ring enhances its solubility in polar solvents, while the chlorine atoms provide sites for further functionalization. This makes it an attractive starting material for a wide range of synthetic transformations, including nucleophilic substitutions, coupling reactions, and metal-catalyzed processes.

In recent years, 4,5-Dichloro-2-methoxy-pyridine has gained significant attention in the development of novel pharmaceuticals. One of the key areas of research involves its use as an intermediate in the synthesis of drugs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. A notable example is the development of a series of pyridine-based inhibitors that target specific enzymes involved in cancer progression. These inhibitors have shown promising results in preclinical studies, demonstrating their potential as therapeutic agents.

Beyond its applications in pharmaceuticals, 4,5-Dichloro-2-methoxy-pyridine has also found utility in the agrochemical industry. Its ability to form stable derivatives with enhanced biological activity has led to the development of new herbicides and fungicides. These compounds are designed to be more effective and environmentally friendly compared to traditional agrochemicals. Recent research has focused on optimizing the synthesis routes to improve yield and reduce environmental impact, making this compound a valuable asset in sustainable agriculture.

The synthesis of 4,5-Dichloro-2-methoxy-pyridine typically involves multistep processes that require careful control of reaction conditions to ensure high purity and yield. Common synthetic routes include the methylation of 4,5-dichloropyridine followed by deprotonation and alkylation steps. Advances in catalytic methods have further streamlined these processes, making it more accessible for large-scale production.

In terms of safety and handling, 4,5-Dichloro-2-methoxy-pyridine should be managed with standard laboratory precautions due to its reactivity and potential for forming reactive intermediates. Proper personal protective equipment (PPE) and ventilation are essential when working with this compound to minimize exposure risks.

The future prospects for 4,5-Dichloro-2-methoxy-pyridine are promising. Ongoing research continues to explore new applications and derivatives that can address unmet medical needs and environmental challenges. As our understanding of its chemical properties deepens, it is likely that this compound will play an increasingly important role in both academic research and industrial applications.

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